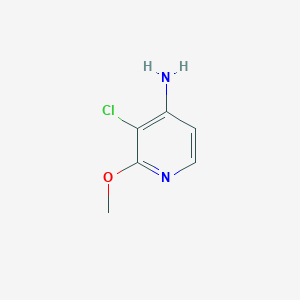

3-Chloro-2-methoxy-4-pyridinamine

Description

3-Chloro-2-methoxy-4-pyridinamine is a pyridine derivative featuring a chloro group at position 3, a methoxy group at position 2, and an amine group at position 2. While direct references to this compound are absent in the provided evidence, its structural analogs (e.g., pyridinamine and pyrimidine derivatives) are well-documented in pharmaceutical and agrochemical research. Pyridine-based compounds are renowned for their versatility in drug design and material science due to their electronic properties and hydrogen-bonding capabilities . Substituted pyridinamines, in particular, exhibit biological relevance, including antiviral and pesticidal activities, as highlighted in studies on pyrimidine analogs .

Propriétés

IUPAC Name |

3-chloro-2-methoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPDHIZVPNIDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571662 | |

| Record name | 3-Chloro-2-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190198-20-9 | |

| Record name | 3-Chloro-2-methoxy-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Key Parameters:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Chlorination | Chlorine gas | pH 0.01–2, 5–30°C | Chlorinated pyridine |

| Methoxylation | Methanol + NaOH | Reflux, 60–100°C | Methoxy-substituted product |

Industrial Production Methods

In industrial settings, the production of this compound is optimized for scalability and efficiency:

- Continuous Flow Processes : These are employed to enhance yield and reduce reaction times.

- Catalysts : Use of catalysts such as palladium chloride improves reaction rates and selectivity.

Optimized Parameters:

| Process Type | Temperature Range | Pressure Range | Duration |

|---|---|---|---|

| Continuous Flow | 20–100°C | 344728–1034184 Pa | 6–24 hours |

| Catalytic Chlorination | 110–180°C | Atmospheric | Up to 24 hours |

Multi-Step Synthesis Approaches

The synthesis often involves multi-step reactions to achieve high purity:

Example Procedure:

- Step 1 : Hydrogenation of precursor compounds using catalysts like palladium chloride in organic solvents at controlled pressures (50–150 psi) and temperatures (20–100°C).

- Step 2 : Hydrolysis using ion exchange resins or bases at temperatures between 60–100°C.

- Step 3 : Final chlorination using chlorine gas under acidic conditions (pH <2) at low temperatures (5–30°C).

Alternative Methods Using Chlorinating Agents

Another approach utilizes strong chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅):

Key Reagents:

| Chlorinating Agent | Preferred Solvent | Temperature |

|---|---|---|

| POCl₃ | Methylene chloride | ~115°C |

| PCl₅ | Chloroform | ~120°C |

Comparative Analysis of Methods

The table below compares the major preparation methods:

| Method | Advantages | Disadvantages |

|---|---|---|

| Base-Catalyzed Methoxylation | Simple setup, moderate conditions | Lower scalability |

| Continuous Flow Processes | High yield, scalable | Requires specialized equipment |

| Multi-Step Synthesis | High purity | Time-intensive |

| Chlorinating Agent Approach | Efficient chlorination | Toxic reagents |

Notes on Reaction Optimization

For laboratory-scale synthesis:

- Maintain precise temperature control during chlorination to avoid side reactions.

- Use high-purity reagents to minimize impurities in the final product.

For industrial-scale production:

- Optimize pressure and flow rates in continuous processes to enhance efficiency.

- Employ automated systems for monitoring pH and temperature during critical steps.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-2-methoxy-4-pyridinamine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or thiourea in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of various substituted pyridinamine derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amine derivatives.

Applications De Recherche Scientifique

3-Chloro-2-methoxy-4-pyridinamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 3-Chloro-2-methoxy-4-pyridinamine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

The structural and functional attributes of 3-Chloro-2-methoxy-4-pyridinamine can be contextualized against related compounds in terms of substituent positioning, physicochemical properties, and applications. Below is a detailed analysis:

Structural Analogs in Pyridine and Pyrimidine Families

Positional Isomers

- 4-Chloro-5-methoxypyridin-3-amine (Catalog entry): Differs in substituent positions (Cl at 4, OMe at 5, NH₂ at 3) but shares the pyridine backbone. Positional isomerism significantly impacts reactivity; for instance, the NH₂ group’s position influences hydrogen-bonding networks in crystal structures .

- 6-Chloro-2-methoxypyridin-3-amine (CAS 934180-48-0): Features Cl at 6 and OMe at 2. This isomer’s nitro analog (4-Chloro-2-methoxy-3-nitropyridine, CAS 17228-64-7) demonstrates how electron-withdrawing groups (e.g., NO₂) enhance electrophilic substitution reactivity compared to NH₂ .

Pyrimidine Derivatives

- 4-Chloro-6-methoxypyrimidin-2-amine : A pyrimidine analog with Cl at 4 and OMe at 4. Pyrimidines generally exhibit greater planarity than pyridines, favoring π-stacking interactions in crystal lattices. The NH₂ group forms N–H···O hydrogen bonds with succinic acid, as observed in cocrystal structures .

- 4,6-Dichloro-5-methoxypyrimidine : The dichloro substitution enhances halogen bonding (Cl···N interactions: 3.09–3.10 Å), creating 3D frameworks in solid-state structures .

Comparative Data Table

Activité Biologique

3-Chloro-2-methoxy-4-pyridinamine is a pyridine derivative characterized by a unique substitution pattern that influences its chemical and biological properties. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. The structure features a methoxy group at the 2-position and a chlorine atom at the 3-position of the pyridine ring, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 162.58 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P | Not specified |

Synthesis

The synthesis of this compound typically involves chlorination and methoxylation reactions of pyridinamine derivatives. A common method includes the reaction of 3-chloro-4-pyridinamine with methanol in the presence of a base such as sodium hydroxide under reflux conditions, ensuring complete conversion .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives with similar functional groups have been evaluated for their effectiveness against various bacterial strains, demonstrating potential as antibacterial agents .

2. Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. In vitro assays have indicated that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary results suggest that certain derivatives can suppress COX activity, thus reducing inflammation .

3. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The mechanism of action likely involves binding to enzyme active sites, leading to altered biochemical pathways .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. A structure–activity relationship analysis reveals that electron-donating and withdrawing groups significantly affect potency. For example, substituents at the para position can enhance or diminish activity depending on their electronic nature .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | Not specified | Antimicrobial |

| Similar Compound A | 0.15 | Antiproliferative |

| Similar Compound B | 0.24 | Anti-inflammatory |

Case Studies

Several studies have highlighted the biological potential of compounds related to this compound:

Case Study 1: Antimicrobial Evaluation

A series of pyridine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 2-position significantly influenced antibacterial efficacy, with some compounds exhibiting IC50 values below 0.5 µM against resistant strains .

Case Study 2: Anti-inflammatory Screening

In a study evaluating COX inhibition, several derivatives were synthesized and tested for their ability to inhibit COX enzymes. Compounds with electron-releasing groups showed enhanced anti-inflammatory activity compared to their counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-2-methoxy-4-pyridinamine, and how can reaction conditions be optimized?

- Methodology : A common approach involves condensation reactions of substituted pyridine precursors. For example, hydrazine derivatives can react with aldehydes under acidic conditions (e.g., acetic acid) in ethanol, followed by oxidative cyclization using sodium hypochlorite to form the pyridine core . Key parameters include stoichiometry, solvent choice (ethanol for solubility), and reaction time (1–3 hours). Monitoring via TLC or NMR ensures intermediate formation .

- Optimization : Adjusting the molar ratio of reactants (e.g., 1:1 for aldehyde and hydrazine) and temperature (room temperature for cyclization) improves yield. Evidence shows yields up to 91% when isolating intermediates via vacuum filtration and washing with methanol/water .

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- NMR : Use ¹H/¹³C-NMR in DMSO-d6 to confirm substituent positions. For example, methoxy groups resonate at δ ~3.8 ppm (¹H) and ~55 ppm (¹³C), while aromatic protons appear in δ 6.5–8.5 ppm .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₇H₈ClN₂O: 171.03; observed deviations <0.003 Da indicate purity) .

- FTIR : Identify functional groups (e.g., C-Cl stretch ~700 cm⁻¹, methoxy C-O ~1260 cm⁻¹) .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Guidelines : Store in airtight containers under inert gas (argon/nitrogen) at room temperature, protected from light. Avoid moisture, as hygroscopic degradation is common in halogenated pyridines . Stability tests via periodic HPLC analysis are recommended.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?

- Crystallography : Use single-crystal X-ray diffraction with SHELXL for refinement. For example, spirocyclic pyridine derivatives (e.g., 4-[(6-Chloro-2-pyridyl)methoxy]-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one) were resolved with R-factors <0.05, confirming bond angles and torsion angles . ORTEP-3 software generates publication-quality thermal ellipsoid plots .

- Data Interpretation : Compare experimental bond lengths (e.g., C-Cl ~1.74 Å) with DFT-calculated values to detect distortions .

Q. What strategies address contradictory spectral data (e.g., NMR vs. HRMS) in characterizing this compound analogs?

- Troubleshooting :

- Impurity Identification : Use LC-MS to detect byproducts (e.g., oxidation products from hypochlorite overuse) .

- Dynamic Effects : Variable-temperature NMR resolves signal splitting caused by rotational barriers (e.g., methoxy group rotation) .

- Isotopic Labeling : Synthesize ¹³C-labeled compounds to confirm ambiguous carbon assignments .

Q. How can computational modeling predict the reactivity and physicochemical properties of this compound?

- In Silico Tools :

- ACD/Percepta : Predict logP (~1.5), pKa (~4.2 for pyridinamine), and solubility (<1 mg/mL in water) based on substituent effects .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to simulate reaction pathways (e.g., nucleophilic substitution at the chloro position) .

Q. What are the emerging applications of this compound in medicinal chemistry?

- Case Studies :

- Kinase Inhibitors : Analogous compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) show activity against p38 MAPK, suggesting potential for anti-inflammatory drug design .

- Antimicrobial Agents : Chloropyridine derivatives exhibit efficacy against Gram-positive bacteria via membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.